6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid
Overview
Description
6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid (6-DHSH) is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. 6-DHSH is a sulfur-containing derivative of benzo[1,4]dioxine, a naturally occurring molecule found in many plants and fungi. 6-DHSH is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of scientific applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid involves the reaction of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl chloride with hexanoic acid in the presence of a base to form the desired product.
Starting Materials
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl chloride, Hexanoic acid, Base (e.g. triethylamine)
Reaction
Add 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl chloride to a solution of hexanoic acid in a suitable solvent (e.g. dichloromethane), Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction, Stir the reaction mixture at room temperature for several hours, Extract the product with a suitable solvent (e.g. ethyl acetate), Purify the product by column chromatography or recrystallization
Scientific Research Applications
6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been used in a variety of scientific research applications, including the study of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. The compound has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has also been studied for its potential to act as an anti-inflammatory agent, as well as a potential treatment for depression and anxiety.
Mechanism Of Action
The mechanism of action of 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is thought to increase the availability of these neurotransmitters in the brain, which may lead to an antidepressant effect.
Biochemical And Physiological Effects
6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been studied for its potential to act as an inhibitor of MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is thought to increase the availability of these neurotransmitters in the brain, which may lead to an antidepressant effect. In addition, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been studied for its potential to act as an anti-inflammatory agent, as well as a potential treatment for depression and anxiety.
Advantages And Limitations For Lab Experiments
The main advantage of 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is that it is a relatively simple compound to synthesize, and it is relatively inexpensive. In addition, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of scientific applications. However, the compound has not yet been extensively studied, so there is still much to be learned about its mechanism of action and potential therapeutic applications.
Future Directions
The potential future directions for research involving 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid are numerous. One potential direction is to further study the compound’s mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore the compound’s potential therapeutic applications, such as its potential to act as an inhibitor of MAO-A, an anti-inflammatory agent, or a potential treatment for depression and anxiety. Finally, further research could be conducted to explore the compound’s potential as a drug delivery system, as well as its potential applications in other areas of research.
properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c16-14(17)4-2-1-3-7-15-22(18,19)11-5-6-12-13(10-11)21-9-8-20-12/h5-6,10,15H,1-4,7-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVGZPSPNACMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386249 | |
Record name | 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |
CAS RN |
304694-75-5 | |
Record name | 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.